molecular formula C9H6N2S B173546 2-Aminobenzo[b]thiophene-3-carbonitrile CAS No. 18774-47-5

2-Aminobenzo[b]thiophene-3-carbonitrile

Cat. No. B173546
CAS RN: 18774-47-5
M. Wt: 174.22 g/mol
InChI Key: WNXWDETZPAYBPB-UHFFFAOYSA-N
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Description

2-Aminobenzo[b]thiophene-3-carbonitrile is a chemical compound with the CAS Number: 18774-47-5. It has a molecular weight of 174.23 and its IUPAC name is 2-amino-1-benzothiophene-3-carbonitrile .


Synthesis Analysis

The synthesis of this compound can be achieved through a reaction involving 2-nitro-l-benzothiophene-3-carbonitrile and Pd/C in methanol under nitrogen. The reaction mixture is stirred under an atmosphere of hydrogen for 24 hours. The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure and dried under high vacuum to afford the title compound . Another method involves the use of [2-NITRO-BENZO][b] thiophene-3-carbonitrile and Pd/C in 1,2-dichloroethane .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H6N2S .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place and under an inert atmosphere . .

Scientific Research Applications

Quantum Chemical Calculations

2-Aminobenzo[b]thiophene-3-carbonitrile has been utilized in quantum chemical calculations. Oturak et al. (2017) conducted experimental and quantum chemical calculations on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, providing insights into its physical and chemical properties (Oturak et al., 2017).

Synthesis of Azo Dyes

Sabnis and Rangnekar (1989) explored the synthesis of azo benzo[b]thiophene derivatives from this compound, demonstrating its application in creating disperse dyes with good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

El-Kashef et al. (2007) used this compound in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, highlighting its utility in organic synthesis (El-Kashef et al., 2007).

Cytotoxicity Evaluation

Mohareb, Abdallah, and Ahmed (2017) investigated the reactivity of this compound towards thioglycolic acid, leading to the synthesis of derivatives with notable cytotoxicity effects against various cancer cell lines (Mohareb et al., 2017).

Synthesis with Potassium Carbonate

Tang Xiao-hon (2014) developed a high-efficient synthesis method for this compound using potassium carbonate as a heterogeneous catalyst (Tang Xiao-hon, 2014).

Antimicrobial Agents

Patil et al. (2017) synthesized tetrahydrobenzo[b]thiophen-2-yl)-N, N-dimethylformamidine derivatives from this compound, showing effective antimicrobial activities against various microbes (Patil et al., 2017).

Palladium-Catalyzed Synthesis

Hou, He, and Yang (2014) described a novel synthesis of 2-Aminobenzo[b]thiophenes using palladium-catalyzed carbon-sulfur bond formation, showcasing an efficient and convenient method (Hou et al., 2014).

Microwave-Assisted Synthesis for Kinase Inhibitors

Bagley et al. (2015) utilized microwave irradiation of 2-halobenzonitriles and methyl thioglycolate for the synthesis of 3-aminobenzo[b]thiophenes, contributing to the development of kinase inhibitors (Bagley et al., 2015).

Synthesis of Fused Pyrimidine and Thiazine Systems

Hemdan and Abd El-Mawgoude (2015) demonstrated the use of this compound in synthesizing various fused pyrimidines and thiazines, indicating its versatility in creating heterocyclic systems (Hemdan & Abd El-Mawgoude, 2015).

Ullmann Coupling at Room Temperature

Janni et al. (2017) achieved the synthesis of functionalized 2-Aminobenzo[b]thiophenes through Ullmann coupling at room temperature, enhancing the scope for enantiospecific reactions (Janni et al., 2017).

Synthesis of Crystal Structure

Wang et al. (2014) synthesized N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, an advancement in crystallography research using this compound (Wang et al., 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Relevant Papers The relevant paper retrieved discusses the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds .

Mechanism of Action

Pharmacokinetics

, the compound has a high gastrointestinal absorption and is not a substrate for P-glycoprotein, which is involved in drug transport. It is an inhibitor of CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism. The compound has a LogP value of 1.76 (iLOGP), indicating its lipophilicity. Its water solubility is 0.251 mg/ml . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and thus its bioavailability.

properties

IUPAC Name

2-amino-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXWDETZPAYBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632204
Record name 2-Amino-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18774-47-5
Record name 2-Amino-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine in a 500 mL schlenk flask, 2-nitro-benzo[b]thiophene-3-carbonitrile (5.8 g, 28.4 mmol) and Pd/C (3.0 g, 10% w/w, 2.84 mmol) in 1,2-dichloroethane (120 ml), the reaction mixture is charged with a balloon of hydrogen. After overnight stirring, release the hydrogen, remove the catalyst by filtration, and wash the catalyst by 1,2-dichloroethane several times. Concentrate down to a residue, which purified by flash chromatography on silica gel, gradient (100% hexane to 100% of Hexane:CH2Cl2:EtOAc=50:50:2.5), afford brownish solid 3.6 g of title compound (yield 73%). Mass spectrum: ES(+)(m/e): 175(M+1); 1H NMR (300 MHz, DMSO-d6, ppm): δ 7.81 (br, 2H), 7.65-7.62 (m, 1H), 7.28-7.24 (m, 2H), 7.11-7.01 (m, 1H).
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73%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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